molecular formula C19H19N3O5 B11500809 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide CAS No. 956393-36-5

3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11500809
CAS No.: 956393-36-5
M. Wt: 369.4 g/mol
InChI Key: QKYROYDLWMFPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-methoxyphenyl group. This compound is structurally characterized by two key moieties:

  • Benzohydrazide backbone: A 3-methoxy-substituted benzoyl group linked to a hydrazide functional group.
  • Pyrrolidin-2,5-dione ring: A five-membered lactam ring with two ketone groups, substituted at the 1-position with a 3-methoxyphenyl group.

Properties

CAS No.

956393-36-5

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O5/c1-26-14-7-3-5-12(9-14)18(24)21-20-16-11-17(23)22(19(16)25)13-6-4-8-15(10-13)27-2/h3-10,16,20H,11H2,1-2H3,(H,21,24)

InChI Key

QKYROYDLWMFPTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 3-methoxybenzohydrazide with a suitable pyrrolidinone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives of the pyrrolidinone ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzohydrazide compounds exhibit significant anticancer properties. The introduction of methoxy groups in the structure of 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide may enhance its interaction with biological targets involved in cancer progression. For example, similar compounds have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Studies have reported that methoxy-substituted benzohydrazides possess notable antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within the bacterial cells . This makes them candidates for further development into antimicrobial agents.

Anti-inflammatory Effects

Compounds similar to 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases or conditions where inflammation is a key component .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide . The presence of methoxy groups can influence lipophilicity and bioavailability, which are critical for drug efficacy. Researchers are exploring various substitutions on the benzohydrazide moiety to enhance potency and selectivity against specific biological targets .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrrolidinone core through reaction with diketones.
  • Introduction of methoxy groups via nucleophilic substitution.
  • Final coupling with benzohydrazide to yield the target compound.

These methods can be optimized for higher yields using techniques such as microwave-assisted synthesis or continuous flow chemistry, which are gaining popularity in modern organic synthesis due to their efficiency and reduced environmental impact .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a series of methoxy-substituted hydrazides, including derivatives similar to 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide . Results showed that compounds with two methoxy groups exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong antiproliferative effects. Mechanistic studies suggested that these compounds induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of hydrazone derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds structurally related to 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Mechanism of Action

The mechanism of action of 3-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3,4,5-Trimethoxy-N'-[1-(5-Methoxy-2-Methylphenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide (STK137389)

  • Structural differences: Additional methoxy groups at the 4- and 5-positions of the benzohydrazide moiety. Substitution of the pyrrolidinone’s phenyl group with a 5-methoxy-2-methylphenyl group.
  • Implications :
    • Increased steric bulk and electron-donating capacity due to the 3,4,5-trimethoxybenzoyl group may enhance binding to hydrophobic enzyme pockets .
    • Molecular weight: 443.46 (vs. ~386.38 for the target compound, estimated from STK137389’s structure).
Parameter Target Compound STK137389
Benzohydrazide Substitution 3-Methoxy 3,4,5-Trimethoxy
Pyrrolidinone Substitution 3-Methoxyphenyl 5-Methoxy-2-methylphenyl
Molecular Weight ~386.38 (estimated) 443.46

N'-[1-(4-[2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl]Phenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide

  • Structural differences :
    • Replacement of the 3-methoxyphenyl group with a 4-(maleimido)phenyl substituent.
  • Biological Activity :
    • Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 21.5–24.2 µM) .
    • Molecular docking studies revealed strong binding affinity (−16.112 to −22.398 kcal/mol) with AKT1 and CDK2 kinases, critical in cancer progression .
Parameter Target Compound Maleimide-Succinimide Hybrid
Pyrrolidinone Substitution 3-Methoxyphenyl 4-(Maleimido)phenyl
Anticancer Activity Not reported IC₅₀: 21.5–24.2 µM (MCF-7)

Variations in the Pyrrolidinone Ring

N-[1-(3-Chlorophenyl)-2,5-Dioxopyrrolidin-3-yl]-N'-(Thiophen-2-ylacetyl)Benzohydrazide

  • Structural differences :
    • Substitution of the 3-methoxyphenyl group with a 3-chlorophenyl group.
    • Replacement of benzohydrazide with a thiophen-2-ylacetyl group.
  • Thiophene may enhance π-stacking interactions with aromatic residues in target proteins .
Parameter Target Compound Thiophene-Chlorophenyl Analog
Pyrrolidinone Substitution 3-Methoxyphenyl 3-Chlorophenyl
Hydrazide Group Benzohydrazide Thiophen-2-ylacetyl

Simplified Analogues

3-Methoxy-N'-(2-Methylbenzylidene)Benzohydrazide

  • Structural differences: Lacks the pyrrolidinone ring; instead, features a benzylidene hydrazide group.
  • Physicochemical Properties :
    • Lower molecular weight (268.31 vs. ~386.38).
    • Predicted logP: 3.76 (indicative of moderate lipophilicity) .
Parameter Target Compound Benzylidene Hydrazide
Core Structure Pyrrolidinone-Benzohydrazide Benzylidene Hydrazide
Molecular Weight ~386.38 268.31

Biological Activity

3-Methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrrolidine derivative. This structural configuration is believed to contribute to its biological properties.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to affect the cell cycle and induce apoptosis in certain tumor cells.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Data

Activity Type Observed Effect Reference
CytotoxicityInhibition of cell viability in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntioxidantScavenging of free radicals

Case Studies and Research Findings

  • Cancer Cell Lines : A study focusing on hepatocellular carcinoma (HCC) found that treatment with this compound resulted in significant suppression of cell viability and migration. The mechanism involved downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP9 .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases .
  • Oxidative Stress Studies : The compound demonstrated significant antioxidant activity in vitro, indicating its potential role in protecting cells from oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide?

  • Methodology :

  • Step 1 : React bismaleimide derivatives with substituted benzohydrazides under controlled pH (acidic/basic) and temperature (60–80°C). For example, hydrazide-maleimide coupling reactions yield pyrrolidine-2,5-dione cores .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize using FTIR and 1H NMR^1 \text{H NMR}. Final products are recrystallized from ethanol or methanol .
  • Key Variables : Substituents on the aryl groups (e.g., methoxy, fluoro) influence reaction rates and yields. Optimize stoichiometry (1:1 molar ratio of hydrazide to maleimide) to avoid side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • FTIR : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H bending (~3200 cm1^{-1}) in the hydrazide moiety .
  • NMR : Use 1H NMR^1 \text{H NMR} to identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C NMR^{13} \text{C NMR} resolves carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of methoxy groups) .

Q. How do electronic effects of substituents (e.g., methoxy, aryl groups) influence the compound’s reactivity?

  • Mechanistic Insights :

  • Methoxy groups act as electron donors via resonance, enhancing nucleophilicity at the hydrazide nitrogen. This facilitates interactions with electrophilic targets (e.g., enzyme active sites) .
  • Fluorine substituents (electron-withdrawing) may stabilize intermediates in cyclization reactions, as seen in analogous dioxopyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., cytotoxicity) across studies be resolved?

  • Troubleshooting Framework :

  • Assay Variability : Compare MTT assay conditions (e.g., cell lines, incubation time). For example, IC50_{50} values for similar compounds vary between MCF-7 and HeLa cells due to differential expression of target proteins .
  • Structural Analogues : Evaluate substituent effects. Compounds with bulkier aryl groups (e.g., biphenyl vs. phenyl) show reduced solubility, impacting bioavailability .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., 24–48 hr treatments, triplicate measurements) .

Q. What crystallographic strategies are optimal for determining the 3D structure of this compound?

  • Protocol :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer (e.g., Bruker APEX-II). Ensure crystal quality (size > 0.2 mm) to achieve resolution < 0.8 Å .
  • Refinement : Employ SHELXL for structure solution. Refine anisotropic displacement parameters and validate using Rint_\text{int} (< 5%) and goodness-of-fit (GOF ≈ 1.0) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H···O) using Mercury software. For example, the title compound forms chains via N-H···O bonds (2.17 Å) along the [100] axis .

Q. How to design molecular docking studies to elucidate its mechanism of action against biological targets?

  • Workflow :

  • Target Selection : Prioritize proteins implicated in cancer (e.g., AKT1, CDK2) based on cytotoxicity data .
  • Ligand Preparation : Optimize the compound’s 3D structure (Mercury or Avogadro) and assign partial charges (AM1-BCC method) .
  • Docking Software : Use AutoDock Vina with a grid box covering the active site (20 Å3^3). Validate poses using RMSD (< 2.0 Å) and binding energies (e.g., −16 to −22 kcal/mol for AKT1) .

Q. What challenges arise in optimizing reaction yields, and how can they be addressed?

  • Key Challenges :

  • Side Reactions : Competing hydrolysis of maleimide rings under aqueous conditions. Mitigate by using anhydrous solvents (e.g., THF, DMF) .
  • Purification : Co-elution of byproducts in column chromatography. Optimize gradients (e.g., 5–40% ethyl acetate in hexane) and use preparative TLC for small-scale trials .
  • Catalyst Selection : Acidic catalysts (e.g., acetic acid) improve imine formation in hydrazone derivatives but may protonate nucleophilic sites. Screen catalysts (e.g., p-TsOH vs. HCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.